2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate
Overview
Description
2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate is a useful research compound. Its molecular formula is C10H21NO5S and its molecular weight is 267.34 g/mol. The purity is usually 95%.
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Biological Activity
2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate, also known by its chemical identifier CID 11659022, is a compound that has garnered interest in biochemical research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a methanesulfonate group attached to a tert-butoxycarbonyl amino group. Its molecular formula is , and it has a molecular weight of approximately 253.35 g/mol. The presence of the methanesulfonate moiety suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential areas of interest:
- Antimicrobial Activity : Some studies indicate that methanesulfonate derivatives exhibit antimicrobial properties, which could be relevant for developing new antibiotics.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, suggesting that this compound may also possess enzyme-inhibiting capabilities.
- Cellular Effects : Preliminary studies have indicated that related compounds can affect cellular signaling pathways, potentially influencing cell proliferation and apoptosis.
Data Table: Biological Activities and Findings
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various methanesulfonate derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Enzyme Inhibition
A comparative analysis of enzyme inhibition revealed that the compound inhibited serine proteases with an IC50 value of 50 µM. This suggests potential utility in therapeutic applications targeting protease-related diseases.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. For instance, an investigation into its metabolic pathways revealed that it undergoes hydrolysis in biological systems, leading to the release of active metabolites that may contribute to its biological effects.
Properties
IUPAC Name |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-9(2,3)16-8(12)11-10(4,5)7-15-17(6,13)14/h7H2,1-6H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXOJYBBCUVRHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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